(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate
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Overview
Description
(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate is a synthetic derivative of the natural hormone testosterone. This compound is characterized by its epoxy group and an acetoxy group, making it a unique steroidal structure. It has been studied for its potential anti-inflammatory and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate involves multiple steps. One common method starts with the precursor androst-16-en-17-ol, which undergoes epoxidation to introduce the epoxy group at the 2,3 position. This is typically achieved using peracids such as m-chloroperbenzoic acid (mCPBA) under controlled conditions. The resulting epoxide is then acetylated using acetic anhydride in the presence of a base like pyridine to form the acetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can open the epoxy ring, leading to different derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) can be used to replace the acetate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research focuses on its anti-inflammatory and anticancer properties, exploring its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of (2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate involves its interaction with specific molecular targets. The compound exerts its effects by binding to androgen receptors, modulating gene expression, and influencing cellular pathways involved in inflammation and cancer progression. The epoxy group plays a crucial role in its biological activity, contributing to its unique pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
- (2α,3α,5α,16α,17β)-2,3:16,17-Diepoxy-androst-17-ol Acetate
- (2α,3α,5α,16α,17α)-2,3:16,17-Diepoxyandrostan-17-yl Acetate
- 2a,3a,16a,17a-Diepoxy-17b-acetoxy-5a-androstane
Uniqueness
Compared to similar compounds, (2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate is unique due to its specific epoxy and acetoxy functional groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
212505-49-2 |
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Molecular Formula |
C21H30O3 |
Molecular Weight |
330.468 |
InChI |
InChI=1S/C21H30O3/c1-12(22)23-19-7-6-15-14-5-4-13-10-17-18(24-17)11-21(13,3)16(14)8-9-20(15,19)2/h7,13-18H,4-6,8-11H2,1-3H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1 |
InChI Key |
XMUJPIDSOJTMMS-VTBMCCKRSA-N |
SMILES |
CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC5C(C4)O5)C)C |
Origin of Product |
United States |
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